Cas no 333987-02-3 (tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate)

Tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate is a synthetic intermediate commonly used in pharmaceutical and organic chemistry research. The compound features a piperidine core functionalized with a benzodiazole moiety, making it valuable for the development of bioactive molecules. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, allowing selective deprotection under mild acidic conditions. The benzodiazole component contributes to potential pharmacological activity, particularly in drug discovery targeting CNS or enzyme modulation. This compound is typically employed in peptide coupling, heterocyclic synthesis, and as a precursor for more complex structures. Its well-defined reactivity profile and compatibility with standard purification techniques make it a practical choice for medicinal chemistry applications.
tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate structure
333987-02-3 structure
Product Name:tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate
CAS No:333987-02-3
MF:C18H25N3O2
MW:315.410004377365
CID:2191354
Update Time:2025-06-30

tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 4-((1h-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
    • JCQFJSDMYSFYCH-UHFFFAOYSA-N
    • t-Butyl 4-(1H-benzimidazol-1-ylmethyl)-1-piperidinecarboxylate
    • tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate
    • Inchi: 1S/C18H25N3O2/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)12-21-13-19-15-6-4-5-7-16(15)21/h4-7,13-14H,8-12H2,1-3H3
    • InChI Key: JCQFJSDMYSFYCH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CN2C=NC3C=CC=CC2=3)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 413
  • Topological Polar Surface Area: 47.4

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tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate Related Literature

Additional information on tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate

tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate, identified by the CAS number 333987-02-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, and incorporates a tert-butyl group and a benzodiazole moiety. The integration of these functional groups imparts unique properties to the molecule, making it a subject of interest in contemporary research.

The structure of tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate is characterized by a piperidine ring substituted at the 4-position with a benzodiazole group. The benzodiazole moiety, which consists of a benzene ring fused to a diazole ring, is known for its aromaticity and potential for participating in hydrogen bonding. The tert-butyl group attached to the piperidine ring serves as an electron-donating substituent, which can influence the electronic properties of the molecule. This combination of structural features makes the compound suitable for exploring its role in drug design and material science.

Recent studies have highlighted the importance of heterocyclic compounds like tert-butyl benzodiazole piperidine carboxylate in medicinal chemistry. Researchers have focused on the potential of such compounds as scaffolds for developing new drugs targeting various therapeutic areas. For instance, the benzodiazole group has been associated with anti-inflammatory and antioxidant activities, while the piperidine ring can enhance bioavailability and pharmacokinetic properties.

In terms of synthesis, tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate can be prepared through a variety of organic reactions. One common approach involves nucleophilic substitution or coupling reactions to introduce the benzodiazole group onto the piperidine ring. The tert-butyl group can be introduced via esterification or alkylation reactions. These synthetic strategies are well-documented in organic chemistry literature and provide a foundation for further modifications and derivatization of the molecule.

The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Molecular modeling studies have revealed insights into its conformational flexibility, electronic distribution, and potential binding modes with biological targets. Such analyses are crucial for guiding experimental studies aimed at optimizing its pharmacological profile.

In conclusion, tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate represents an intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research in drug discovery and materials science. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing modern chemical science.

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